molecular formula C25H29BrN4OS B2572123 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 1184998-38-6

2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide

Cat. No. B2572123
CAS RN: 1184998-38-6
M. Wt: 513.5
InChI Key: APOGIIUCUCXBCA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom on the phenyl ring, which could undergo various substitution reactions. The spiro[4.5]deca-1,3-dien-2-yl group could also participate in cycloaddition reactions .

Scientific Research Applications

Carcinogenicity Evaluation

Research on thiophene analogs of carcinogens such as benzidine and 4-aminobiphenyl has provided insight into the potential carcinogenicity of aromatic compounds with similar structures. These studies, evaluating compounds like N-(5-phenylthiophen-2-yl)acetamide, use in vitro assays to predict carcinogenic potential, indicating a methodological approach that could apply to the evaluation of the compound (Ashby et al., 1978).

Synthesis and Pharmaceutical Intermediates

The development of efficient synthesis methods for complex molecules, such as 2-Fluoro-4-bromobiphenyl, which serve as key intermediates in pharmaceutical manufacturing, showcases the relevance of advanced synthetic techniques in creating compounds with specific therapeutic functions. This research may parallel the synthetic challenges and applications of the compound , demonstrating the role of such molecules in drug development processes (Qiu et al., 2009).

Degradation of Pharmaceuticals

The study of acetaminophen's degradation by advanced oxidation processes (AOPs) highlights the environmental and toxicological implications of pharmaceutical compounds. Understanding the degradation pathways and by-products of such compounds can inform the environmental impact and safety of structurally similar molecules (Qutob et al., 2022).

Hepatotoxicity and Analgesic Effects

Investigations into the hepatotoxicity of paracetamol and its mechanism of action offer insights into how similar compounds may interact with biological systems, particularly in terms of liver metabolism and potential toxicity. Additionally, the exploration of acetaminophen's analgesic effects through novel mechanisms suggests a framework for understanding the pain-relieving properties of related molecules (Juma et al., 2015); (Ohashi & Kohno, 2020).

properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29BrN4OS/c1-17(2)18-6-10-21(11-7-18)27-22(31)16-32-24-23(19-4-8-20(26)9-5-19)28-25(29-24)12-14-30(3)15-13-25/h4-11,17H,12-16H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOGIIUCUCXBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide

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